molecular formula C6H6FNO3S B6249745 3-aminophenyl sulfurofluoridate CAS No. 2245686-69-3

3-aminophenyl sulfurofluoridate

Cat. No. B6249745
CAS RN: 2245686-69-3
M. Wt: 191.2
InChI Key:
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Description

3-aminophenyl sulfurofluoridate (3-AFS) is a novel organofluorine compound that has been extensively studied for its potential applications in the fields of medicinal chemistry and biochemistry. 3-AFS has been shown to have a wide range of biochemical and physiological effects, and has been found to be useful in a variety of lab experiments.

Scientific Research Applications

3-aminophenyl sulfurofluoridate has found a range of applications in scientific research, including in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, 3-aminophenyl sulfurofluoridate has been used to study the structure-activity relationships of various drug molecules, as well as to investigate the effects of fluorine substitution on the pharmacological properties of drugs. Additionally, 3-aminophenyl sulfurofluoridate has been used to study the mechanism of action of various drugs and to identify potential new drug targets.

Mechanism of Action

The mechanism of action of 3-aminophenyl sulfurofluoridate is not yet fully understood. However, it is believed that 3-aminophenyl sulfurofluoridate acts as an inhibitor of various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, it is believed that 3-aminophenyl sulfurofluoridate may also act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
3-aminophenyl sulfurofluoridate has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of various enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 3-aminophenyl sulfurofluoridate has been found to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

3-aminophenyl sulfurofluoridate has several advantages for use in lab experiments. In particular, it is highly efficient and yields a product with a purity of greater than 95%. Additionally, 3-aminophenyl sulfurofluoridate is relatively inexpensive and can be easily synthesized in a two-step process. However, there are some limitations to the use of 3-aminophenyl sulfurofluoridate in lab experiments. In particular, the mechanism of action of 3-aminophenyl sulfurofluoridate is not yet fully understood, and it is not yet clear how it interacts with various enzymes and receptors. Additionally, 3-aminophenyl sulfurofluoridate has not yet been approved for use in humans, and thus its safety profile is not yet known.

Future Directions

There are several potential future directions for the use of 3-aminophenyl sulfurofluoridate. In particular, further research is needed to understand its mechanism of action and its interactions with various enzymes and receptors. Additionally, further research is needed to investigate the safety profile of 3-aminophenyl sulfurofluoridate and to determine its potential applications in the treatment of various diseases. Furthermore, 3-aminophenyl sulfurofluoridate could be used to develop novel drugs with improved pharmacological properties. Finally, 3-aminophenyl sulfurofluoridate could be used to develop new lab experiments to investigate the structure-activity relationships of various drug molecules.

Synthesis Methods

3-aminophenyl sulfurofluoridate can be synthesized in a two-step process. The first step involves the reaction of 3-aminophenol with sulfur hexafluoride (SF6) in the presence of a base, such as triethylamine, to form the intermediate compound sulfonium salt. This intermediate compound is then reacted with hydrofluoric acid (HF) to form 3-aminophenyl sulfurofluoridate. This reaction has been found to be highly efficient and yields a product with a purity of greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-aminophenyl sulfurofluoridate can be achieved through a two-step reaction process. The first step involves the synthesis of 3-aminophenyl sulfide, which is then reacted with sulfur tetrafluoride to produce the final product.", "Starting Materials": [ "3-nitroaniline", "Sodium sulfide", "Sulfur tetrafluoride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 3-nitroaniline to 3-aminophenylamine using sodium sulfide and hydrochloric acid in ethanol solvent.", "Step 2: Reaction of 3-aminophenylamine with sulfur tetrafluoride in the presence of sodium hydroxide to produce 3-aminophenyl sulfurofluoridate." ] }

CAS RN

2245686-69-3

Product Name

3-aminophenyl sulfurofluoridate

Molecular Formula

C6H6FNO3S

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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